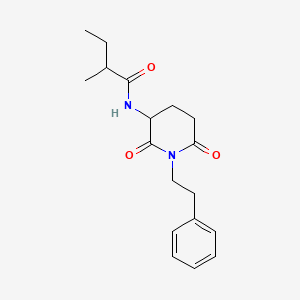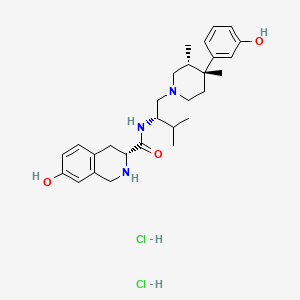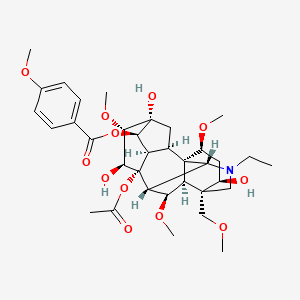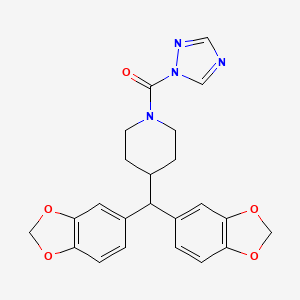
Julocrotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Julocrotine is a glutarimide alkaloid from Croton membranaceus.
Scientific Research Applications
Antiproliferative Effects on Leishmania Amazonensis
Julocrotine, a glutarimide alkaloid isolated from Croton pullei var. glabrior, demonstrates significant antiproliferative effects against both the macrophage amastigote and promastigote stages of Leishmania (L.) amazonensis, a protozoan causing cutaneous leishmaniasis. It effectively inhibits the growth of these parasites while maintaining the viability of host cells (Guimarães et al., 2010).
Crystal Structure and Theoretical Calculations
Research on the crystal structure of Julocrotine, coupled with theoretical calculations at the B3LYP and HF level of theory, supports its potential as an antiproliferative agent. This research includes detailed IR and NMR spectral analysis, showing consistency between theoretical and experimental data (Moreira et al., 2008).
Synthesis and Chemical Analysis
The total synthesis of (-)-julocrotine has been described, starting from l-glutamic acid, with a focus on methodologies involving protection, deprotection, regioselection, and glutarimide ring formation. This synthesis process is significant for further pharmaceutical development and research (Silva & Joussef, 2011).
Brine Shrimp Lethality and Toxicity Studies
In vitro studies of Julocrotine isolated from Croton sylvaticus leaves showed significant brine shrimp lethality, indicating its potent toxicity. This provides crucial data for understanding its safety profile and potential therapeutic window (Kapingu et al., 2012).
properties
CAS RN |
492-87-5 |
|---|---|
Product Name |
Julocrotine |
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 |
IUPAC Name |
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22) |
InChI Key |
ASALPLLZVFIFMF-ZFWWWQNUSA-N |
SMILES |
CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Julocrotine; Julocrotonine; Julocrotine, (-)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)